2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline
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Overview
Description
2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with two 1-methyl-1H-imidazol-2-yl groups connected via sulfanyl (thioether) linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a quinoxaline derivative is reacted with a 1-methyl-1H-imidazole derivative in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline largely depends on its application. In biological systems, the imidazole rings can interact with metal ions or enzymes, potentially inhibiting their activity. The quinoxaline core can intercalate with DNA, disrupting its function and leading to antimicrobial effects . The sulfanyl linkages may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: Similar structure but lacks the quinoxaline core.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Contains imidazole and thiadiazole rings, used in anti-tubercular research.
Uniqueness
2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline is unique due to its combination of a quinoxaline core with imidazole rings connected via sulfanyl linkages. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields .
Properties
CAS No. |
880517-82-8 |
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Molecular Formula |
C18H18N6S2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2,3-bis[(1-methylimidazol-2-yl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C18H18N6S2/c1-23-9-7-19-17(23)25-11-15-16(12-26-18-20-8-10-24(18)2)22-14-6-4-3-5-13(14)21-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
DPWAHFKWWVVYEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=NC3=CC=CC=C3N=C2CSC4=NC=CN4C |
Origin of Product |
United States |
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